2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethyl-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-11-5-6-14(12(2)8-11)19(17,18)16-10-13-4-3-7-15-9-13/h3-9,16H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBKOTZNRAVCSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201517 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide typically involves the following steps:
Formation of the Sulfonamide Group: The initial step involves the reaction of 2,4-dimethylbenzenesulfonyl chloride with pyridin-3-ylmethanamine. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane or toluene at room temperature. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of new antibacterial agents due to its sulfonamide group.
Biological Studies: The compound is studied for its potential inhibitory effects on certain enzymes and proteins, making it a candidate for drug development.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication. The compound binds to the active site of the enzyme, blocking the access of PABA and thereby exerting its antibacterial effects.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Key Observations :
Functional Group Modifications Beyond the Core Structure
Key Observations :
- Acetamide Derivatives (e.g., ): Introduce conformational flexibility, which may influence bioavailability.
- Heterocyclic Extensions (e.g., imidazo-pyridine in ): Expand π-system for stronger target interactions but increase synthetic complexity.
- Chlorine/Methoxy Groups (e.g., ): Electron-withdrawing Cl and donating OCH₃ modulate electronic density, affecting reactivity.
Crystallographic Validation
- Programs like SHELX and validation tools ensure accurate structural determination. For example, the trimethylpyridin-2-yl group in was confirmed via single-crystal X-ray diffraction.
Biological Activity
Overview
2,4-Dimethyl-N-pyridin-3-ylmethyl-benzenesulfonamide is an organic compound classified under sulfonamides, which are known for their diverse applications in medicinal chemistry, particularly due to their antibacterial properties. This compound features a sulfonamide group attached to a benzene ring with specific substitutions that may confer unique biological activities.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. Its structure includes:
- Sulfonamide Group : Essential for antibacterial activity.
- Benzene Ring : Provides stability and hydrophobic interactions.
- Pyridine Substitution : Potentially enhances binding affinity to biological targets.
The primary mechanism of action for this compound involves the inhibition of bacterial enzymes by mimicking para-aminobenzoic acid (PABA). This inhibition prevents the synthesis of folic acid, essential for bacterial growth and replication. The compound binds to the active site of dihydropteroate synthase, blocking the access of PABA and exerting its antibacterial effects.
Antibacterial Properties
Sulfonamides, including this compound, are primarily recognized for their antibacterial properties. They are effective against various Gram-positive and Gram-negative bacteria. The specific substitution pattern in this compound may enhance its efficacy compared to traditional sulfonamides.
Case Studies and Research Findings
- Inhibition Studies : Research indicates that compounds with similar structures exhibit significant inhibition against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related sulfonamides often range from 0.5 to 32 µg/mL depending on the bacterial strain .
- Cytotoxicity Assays : In vitro studies have shown that this compound displays selective cytotoxicity against cancer cell lines while showing reduced toxicity towards normal cells. This selectivity is crucial for developing effective cancer therapies .
- Comparative Analysis : When compared to other sulfonamides like sulfamethoxazole and sulfadiazine, this compound exhibits a unique profile in terms of binding affinity and biological activity due to its specific substituents.
Table 1: Biological Activity Comparison
| Compound Name | MIC (µg/mL) | Selectivity Index | Target Organism |
|---|---|---|---|
| This compound | 0.5 - 32 | High | E. coli, S. aureus |
| Sulfamethoxazole | 1 - 16 | Moderate | Various Gram-negative bacteria |
| Sulfadiazine | 0.25 - 8 | Moderate | Streptococcus pneumoniae |
Q & A
Q. Table 1. Key Reaction Parameters for Synthesis
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | DMF | 85–90% | |
| Temperature | 0–25°C | Minimizes byproducts | |
| Reaction Time | 12–18 hours | Maximizes conversion |
Q. Table 2. Spectroscopic Data for Structural Confirmation
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 2.25 (s, 6H, CH₃), δ 4.45 (s, 2H, CH₂) | Confirms methyl and linker groups |
| HRMS (ESI+) | m/z 305.1082 [M+H]⁺ | Matches theoretical mass |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
